ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the tetrazole group through a cycloaddition reaction. The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
- 4-{1-[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]-2-methylpropyl}morpholine
Uniqueness
Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a cyclohexyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole group, in particular, offers unique bioisosteric properties that can be exploited in medicinal chemistry.
Properties
Molecular Formula |
C17H24N6O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-propyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H24N6O3S/c1-3-8-12-13(14(24)26-4-2)27-16(19-12)20-15(25)17(9-6-5-7-10-17)23-11-18-21-22-23/h11H,3-10H2,1-2H3,(H,19,20,25) |
InChI Key |
SBZTWDWAHQMVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OCC |
Origin of Product |
United States |
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